An In-Depth Technical Guide to 3-Morpholinobenzaldehyde (CAS No. 446866-87-1)
An In-Depth Technical Guide to 3-Morpholinobenzaldehyde (CAS No. 446866-87-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinobenzaldehyde, with the Chemical Abstracts Service (CAS) number 446866-87-1, is a valuable synthetic intermediate in the field of medicinal chemistry.[1][2][3][4][5] Its structure, featuring a benzaldehyde ring substituted with a morpholine group at the meta-position, provides a versatile scaffold for the development of a wide range of biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a building block in the creation of targeted therapeutics, particularly kinase inhibitors.
Chemical and Physical Properties
3-Morpholinobenzaldehyde is a solid at room temperature with a melting point in the range of 68-70°C.[1] Its molecular formula is C₁₁H₁₃NO₂, corresponding to a molecular weight of 191.23 g/mol .[5] The presence of the morpholine and aldehyde functionalities imparts it with specific chemical reactivity, making it amenable to a variety of organic transformations.
| Property | Value | Reference(s) |
| CAS Number | 446866-87-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃NO₂ | [5] |
| Molecular Weight | 191.23 g/mol | [5] |
| Physical Form | Solid | [1] |
| Melting Point | 68-70°C | [1] |
| Purity (typical) | ≥97% | [5] |
Synthesis of 3-Morpholinobenzaldehyde
The synthesis of 3-Morpholinobenzaldehyde can be achieved through several established synthetic routes, primarily involving the formation of the carbon-nitrogen bond between the aromatic ring and the morpholine moiety. Two common and effective methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.
Experimental Protocol 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[6][7] This method typically involves the reaction of an aryl halide (in this case, 3-bromobenzaldehyde) with an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Materials:
-
3-Bromobenzaldehyde
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromobenzaldehyde (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).
-
Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100°C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Morpholinobenzaldehyde.
Buchwald-Hartwig Synthesis of 3-Morpholinobenzaldehyde.
Experimental Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is another viable method, particularly when an electron-withdrawing group is present on the aromatic ring, and a good leaving group (like fluorine) is in the meta position.[8][9][10][11]
Materials:
-
3-Fluorobenzaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine 3-fluorobenzaldehyde (1.0 mmol), morpholine (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethyl sulfoxide (5 mL) to the flask.
-
Heat the reaction mixture to 120-140°C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Morpholinobenzaldehyde.
SₙAr Synthesis of 3-Morpholinobenzaldehyde.
Application in Drug Development: A Key Intermediate for Kinase Inhibitors
The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacological properties, such as aqueous solubility, metabolic stability, and target binding.[12] 3-Morpholinobenzaldehyde serves as a crucial starting material for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. These inhibitors often target key signaling pathways that are dysregulated in cancer cells.
Role in PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14][15][16][17] Its aberrant activation is a common feature in many human cancers, making it a prime target for drug development.[18][19][20] Several PI3K and mTOR inhibitors incorporate a morpholine-substituted aromatic ring, and 3-Morpholinobenzaldehyde can be a key precursor in their synthesis.[21]
PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Role in VEGFR-2 Pathway Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[22][23][24][25] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[26][27][28][29] Many VEGFR-2 inhibitors feature a substituted aromatic core, and 3-Morpholinobenzaldehyde can be utilized in the construction of these molecules.[30]
VEGFR-2 Signaling Pathway and Inhibition.
Representative Experimental Workflow: Synthesis of a Kinase Inhibitor Scaffold
The aldehyde group of 3-Morpholinobenzaldehyde is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or condensation reactions, to build more complex molecular architectures. Below is a representative workflow for the synthesis of a hypothetical kinase inhibitor scaffold starting from 3-Morpholinobenzaldehyde.
Workflow for Kinase Inhibitor Synthesis.
Conclusion
3-Morpholinobenzaldehyde is a synthetically accessible and highly valuable building block for drug discovery and development. Its utility as a precursor for potent and selective kinase inhibitors targeting critical cancer-related signaling pathways like PI3K/Akt/mTOR and VEGFR-2 underscores its importance in modern medicinal chemistry. The synthetic protocols and conceptual workflows provided in this guide aim to facilitate its application in the design and synthesis of novel therapeutic agents.
References
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- 2. CAS RN 446866-87-1 | Fisher Scientific [fishersci.com]
- 3. 446866-87-1 | MFCD07772811 | 3-Morpholinobenzaldehyde [aaronchem.com]
- 4. 446866-87-1 | 3-Morpholinobenzaldehyde - Capot Chemical [capotchem.com]
- 5. 3-morpholinobenzaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
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- 17. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 18. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 24. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
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- 27. researchgate.net [researchgate.net]
- 28. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]




